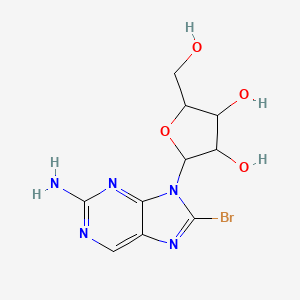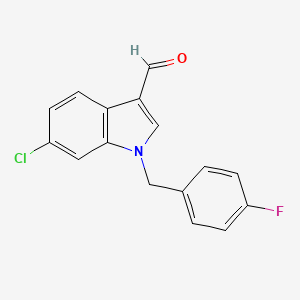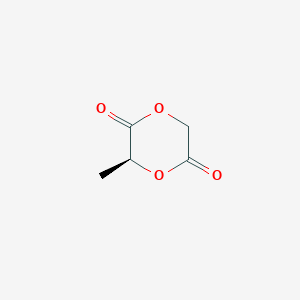
4-Methyl-oxetane-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-oxetane-2-carboxylic acid methyl ester is an organic compound with the molecular formula C6H10O3 It belongs to the class of oxetanes, which are four-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-Methyl-oxetane-2-carboxylic acid methyl ester typically begins with readily available starting materials such as 4-methyl-2-oxetanone and methanol.
Reaction Conditions: One common method involves the esterification of 4-methyl-2-oxetanone with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methyl-oxetane-2-carboxylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methyl-oxetane-2-carboxylic acid.
Reduction: 4-Methyl-oxetane-2-methanol.
Substitution: 4-Methyl-oxetane-2-carboxamide.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Methyl-oxetane-2-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a subject of interest in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 4-Methyl-oxetane-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-oxetan-3-one: Another oxetane derivative with a similar structure but different functional groups.
2-Methyl-oxetane-3-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
4-Ethyl-oxetane-2-carboxylic acid methyl ester: A similar ester with an ethyl group instead of a methyl group.
Uniqueness
4-Methyl-oxetane-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and ring structure. This uniqueness imparts distinct reactivity and properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives highlights its versatility as a chemical intermediate.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 4-methyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3 |
InChI Key |
RAZMZZIJJUZYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)





![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)




